molecular formula C13H14NO+ B14287552 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium CAS No. 122268-82-0

4-(2-Methoxyphenyl)-1-methylpyridin-1-ium

Katalognummer: B14287552
CAS-Nummer: 122268-82-0
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: QIPQYRGQBHUVHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxyphenyl)-1-methylpyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a 2-methoxyphenyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium typically involves the reaction of 2-methoxyphenyl derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 2-methoxyphenyl halides react with pyridine in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyphenyl)-1-methylpyridin-1-ium has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It finds applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved .

Eigenschaften

CAS-Nummer

122268-82-0

Molekularformel

C13H14NO+

Molekulargewicht

200.26 g/mol

IUPAC-Name

4-(2-methoxyphenyl)-1-methylpyridin-1-ium

InChI

InChI=1S/C13H14NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-10H,1-2H3/q+1

InChI-Schlüssel

QIPQYRGQBHUVHV-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.